molecular formula C19H26N2O B14335084 N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine CAS No. 103506-15-6

N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine

Cat. No.: B14335084
CAS No.: 103506-15-6
M. Wt: 298.4 g/mol
InChI Key: OIZDEVPINBSRPA-UHFFFAOYSA-N
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Description

N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the phenyl group and the butan-1-amine chain. The ethoxy and ethyl groups are then added through alkylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its interactions with biological macromolecules.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target and modulating biochemical pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine
  • N-ethoxy-4-phenyl-4-pyridin-2-ylbutan-1-amine
  • 4-phenyl-4-pyridin-2-ylbutan-1-amine

Uniqueness

N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets compared to its analogs.

Properties

CAS No.

103506-15-6

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine

InChI

InChI=1S/C19H26N2O/c1-3-21(22-4-2)16-10-13-18(17-11-6-5-7-12-17)19-14-8-9-15-20-19/h5-9,11-12,14-15,18H,3-4,10,13,16H2,1-2H3

InChI Key

OIZDEVPINBSRPA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCC(C1=CC=CC=C1)C2=CC=CC=N2)OCC

Origin of Product

United States

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